REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:15]OC(C)(C)C>C(Cl)(Cl)(Cl)Cl>[CH2:1]([C:8]1[CH:9]=[CH:10][C:11]([OH:14])=[C:12]([Cl:15])[CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
18.4 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
10.85 g
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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After stirring for 3 hours at room temperature
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Duration
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3 h
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Type
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WASH
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Details
|
the reaction mixture was washed with a saturated aqueous sodium hydrogen-carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
with water, then dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting oily residue was chromatographed on a silica gel column (eluting solvent hexane : acetone=3 : 1 (v/v))
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=CC(=C(C=C1)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |